2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine is a chemical compound with a complex structure that includes a cyclohexyl group, a methylethyl group, and a dihydro-4H-1,3-oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced analytical techniques, such as chromatography and spectroscopy, is essential to monitor the reaction progress and verify the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Catalysts: Transition metal catalysts like palladium or platinum
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine include:
- 2-(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide
- 2-Cyclohexyl-1-methylethylamine
Uniqueness
What sets this compound apart from similar compounds is its unique structural features, such as the presence of the dihydro-4H-1,3-oxazine ring and the specific arrangement of functional groups
Properties
CAS No. |
41625-76-7 |
---|---|
Molecular Formula |
C16H29NO |
Molecular Weight |
251.41 g/mol |
IUPAC Name |
2-(1-cyclohexylpropan-2-yl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C16H29NO/c1-12(10-14-8-6-5-7-9-14)15-17-16(3,4)11-13(2)18-15/h12-14H,5-11H2,1-4H3 |
InChI Key |
OWVAIECJLPGTET-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)C(C)CC2CCCCC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.